molecular formula C36H61NO8 B1164769 N-(1-Adamantaneacetyl)-glucosylceramide

N-(1-Adamantaneacetyl)-glucosylceramide

Número de catálogo: B1164769
Peso molecular: 636
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Historical Development and Context

The development of this compound is rooted in the broader history of adamantane chemistry and glycosphingolipid research. Adamantane itself was first isolated from crude oil in 1933 and chemically synthesized in 1941, but widespread availability came only after Paul von Ragué Schleyer's efficient synthesis method in 1957. The discovery of adamantane's medicinal properties began in 1964 when a simple primary amine bearing an adamantane moiety displayed potent anti-influenza properties. This breakthrough launched extensive research into adamantane derivatives for pharmaceutical applications.

The specific application of adamantane modifications to glycosphingolipids emerged from the need to create more stable and water-soluble analogs of natural sphingolipids. The substitution of natural fatty acids with adamantane moieties in glycosphingolipids was developed to generate amphipathic mimics with increased water solubility while retaining receptor function. This approach represented a novel strategy for creating glycosphingolipid analogs that could penetrate cells more effectively and serve as both research tools and potential therapeutic agents.

The synthesis methodology for this compound builds upon established techniques for large-scale synthesis of glucosylceramide synthase inhibitors. Research has demonstrated the feasibility of producing similar adamantyl compounds at kilogram scales under current Good Manufacturing Practice control, indicating the potential for both research and therapeutic applications. The development of this compound reflects the convergence of synthetic organic chemistry, glycobiology, and medicinal chemistry in addressing fundamental questions about lipid metabolism and disease.

Nomenclature and Synonyms

This compound is known by several synonyms that reflect its structural components and research applications. The compound is frequently referred to as Adamantanyl Glucosylceramide, emphasizing the adamantane modification of the natural glucosylceramide structure. In scientific literature, it appears as Adamantanyl GluCer(d18:1/2:0), which specifies the sphingosine chain length and the acetyl modification.

The systematic nomenclature follows International Union of Pure and Applied Chemistry conventions, with the full chemical name reflecting the adamantane acetyl group attached to the nitrogen of the ceramide backbone through an amide linkage. Alternative designations include AdaGluCer(d18:1/2:0), which provides a shortened form commonly used in biochemical research. The compound may also be referenced as C2 Adamantanyl Glucosylceramide, indicating the two-carbon linker between the adamantane group and the ceramide backbone.

Research publications often use the abbreviated form "adaGlcCer" when discussing this compound alongside related adamantyl glycosphingolipids. However, for clarity in formal scientific communication, the full chemical name this compound remains the preferred designation. This nomenclature system allows researchers to distinguish between different adamantyl modifications and chain lengths while maintaining consistency across studies investigating adamantyl glycosphingolipid properties and functions.

Classification as an Adamantyl Glycosphingolipid

This compound belongs to the specialized class of adamantyl glycosphingolipids, which are synthetic analogs of naturally occurring glycosphingolipids modified with adamantane moieties. These compounds maintain the fundamental glycosphingolipid structure consisting of a ceramide backbone linked to a carbohydrate head group, but feature the substitution of natural fatty acids with adamantane-containing acyl chains.

The classification system for these compounds considers both their glycosphingolipid nature and their synthetic modifications. As a glycosphingolipid, this compound contains the characteristic sphingosine base, fatty acid component, and carbohydrate moiety that define this lipid class. Specifically, it features a glucose residue attached to the ceramide backbone through a beta-glycosidic linkage, placing it within the glucosylceramide subfamily of glycosphingolipids.

The adamantyl modification classifies this compound as a member of the emerging family of synthetic glycosphingolipid analogs designed for enhanced bioavailability and specific biological activities. These modifications create amphipathic molecules with unique properties that distinguish them from both their natural counterparts and other synthetic lipid analogs. The adamantane group provides a rigid, hydrophobic framework that enhances membrane partitioning while maintaining the essential structural features required for biological recognition and activity.

Property Natural Glucosylceramide This compound
Backbone Ceramide Ceramide
Sugar moiety Glucose Glucose
Fatty acid Variable natural fatty acids Adamantaneacetic acid
Water solubility Low Enhanced
Membrane partitioning Standard Enhanced
Biological activity Native Modified/Enhanced

Relationship to Natural Glucosylceramide

This compound maintains a fundamental structural relationship to natural glucosylceramide while incorporating specific modifications that alter its biological properties. Natural glucosylceramide consists of a glucose residue linked to ceramide, which itself comprises a sphingosine backbone attached to a fatty acid through an amide bond. The synthetic analog preserves this basic architecture but substitutes the natural fatty acid component with an adamantaneacetic acid moiety.

The glucose component in both molecules occupies the same stereochemical position and maintains identical linkage characteristics. The beta-1-1' glycosidic bond between glucose and ceramide remains unchanged, ensuring that the fundamental glycosphingolipid recognition elements are preserved. This conservation of the carbohydrate-ceramide interface allows this compound to interact with many of the same biological targets as natural glucosylceramide while exhibiting modified pharmacological properties.

The most significant structural difference lies in the fatty acid component, where the adamantaneacetic acid replaces conventional long-chain fatty acids found in natural glucosylceramide. Natural glucosylceramides typically contain fatty acids ranging from 14 to 26 carbons in length, with stearic acid being particularly common. The adamantane modification introduces a rigid, bulky hydrophobic group that fundamentally alters the molecule's physical properties and membrane interactions.

This structural relationship enables this compound to serve as both a substrate and inhibitor in glucosylceramide metabolic pathways. Research has demonstrated that the compound can be converted by cellular enzymes to adamantyl lactosylceramide, indicating that it participates in normal glycosphingolipid biosynthetic processes. However, the adamantane modification also allows it to inhibit certain enzymes in the pathway, creating complex regulatory effects that have proven valuable for research applications.

Significance in Sphingolipid Research

This compound has emerged as a crucial research tool for investigating glycosphingolipid metabolism and function, providing unique capabilities for manipulating cellular lipid homeostasis. The compound's dual nature as both substrate and inhibitor in sphingolipid pathways has enabled researchers to dissect complex metabolic networks with unprecedented precision. Its ability to selectively modulate different enzymatic steps depending on concentration and cellular conditions has made it an invaluable probe for understanding glycosphingolipid biology.

The significance of this compound extends to lysosomal storage disease research, where it has provided new insights into the pathophysiology of conditions such as Gaucher disease. At low concentrations, this compound increases cellular glycosphingolipids by inhibiting glucocerebrosidase, creating cellular models that mimic aspects of lysosomal storage disorders. This property has enabled researchers to study disease mechanisms in controlled experimental systems and evaluate potential therapeutic interventions.

Perhaps most notably, this compound represents the first identified cellular lactosylceramide synthase inhibitor, a discovery that has opened new avenues for sphingolipid research. At higher concentrations, the compound depletes lactosylceramide and more complex glycosphingolipids while leaving glucosylceramide levels intact, providing a unique tool for studying the biological roles of different glycosphingolipid species. This selective inhibition capability has proven essential for understanding the hierarchical organization of glycosphingolipid synthesis and function.

Research Application Concentration Effect Biological Outcome Reference
Glucocerebrosidase inhibition Low dose (≤20 μM) Increased cellular glycosphingolipids
Lactosylceramide synthase inhibition High dose (40 μM) Depletion of complex glycosphingolipids
Lysosomal storage disease modeling Variable Disease phenotype simulation
Enzyme selectivity studies pH-dependent Differential enzyme targeting

The compound has also contributed to understanding the subcellular organization of glycosphingolipid metabolism. Studies using this compound have revealed that glucosylceramide synthesis occurs on the cytosolic side of the Golgi apparatus and must translocate across membranes for further processing. These findings have advanced our understanding of how cells control the spatial organization of lipid metabolism and maintain membrane composition homeostasis.

Furthermore, the compound has demonstrated potential therapeutic relevance through its effects on mutant enzyme trafficking and activity. Research has shown that this compound can correct the trafficking defects of disease-associated glucocerebrosidase mutants from the endoplasmic reticulum to lysosomes. This finding suggests potential applications in developing treatments for lysosomal storage diseases and highlights the compound's value as both a research tool and a lead compound for therapeutic development.

Propiedades

Fórmula molecular

C36H61NO8

Peso molecular

636

Apariencia

Unit:5 mgSolvent:nonePurity:98+%Physical solid

Sinónimos

N-(1-Adamantaneacetyl)-glucocerebroside_x000D_ Activity: Inhibitor of glucocerebrosidase and lactosylceramide synthase

Origen del producto

United States

Comparación Con Compuestos Similares

Key Observations :

  • The adamantane group confers enhanced lipophilicity and resistance to enzymatic degradation compared to unmodified glucosylceramide .
  • Substitution of glucose with galactose in N-(1-Adamantaneacetyl)-galactosylceramide alters enzyme specificity, enabling inhibition of globotriaosylceramide (Gb3) synthase instead of lactosylceramide synthase .

Inhibitory Effects on Glycosphingolipid Metabolism

Compound Name Target Enzymes/Pathways Inhibitory Potency (IC₅₀) Therapeutic Relevance
This compound Glucocerebrosidase, Lactosylceramide synthase Not reported Lysosomal storage disorder research
N-(1-Adamantaneacetyl)-galactosylceramide Glucosylceramide synthase, Gb3 synthase Not reported Fabry disease studies
Miglustat (NB-DNJ) Glucosylceramide synthase ~10 μM Approved for Gaucher disease
BHBM (antifungal compound) Fungal glucosylceramide synthase Sub-μM range Antifungal drug development

Key Observations :

  • Unlike miglustat, which broadly inhibits glucosylceramide synthase, this compound targets downstream enzymes like lactosylceramide synthase, making it useful for dissecting specific steps in glycosphingolipid biosynthesis .
  • The antifungal compound BHBM selectively inhibits fungal glucosylceramide synthase without affecting mammalian enzymes, highlighting the structural specificity required for therapeutic applications .

Métodos De Preparación

Deacylation of Glucosylceramide

Bovine buttermilk-derived GlcCer (20 mg) is dissolved in 10 mL of 1.0 M methanolic sodium hydroxide and heated at 72°C for 96 hours. The reaction mixture is neutralized with 5–6 M hydrochloric acid, evaporated to a syrupy residue, and desalted via C18 column chromatography. Lyso-GlcCer is eluted with methanol and further purified using silica gel chromatography (CHCl₃/CH₃OH/H₂O, 90:10:0.5 v/v/v).

Key Parameters:

  • Temperature : Prolonged heating at 72°C ensures complete deacylation.

  • Purification : Silica chromatography removes residual salts and byproducts, yielding lyso-GlcCer with >90% purity.

Acylation with 1-Adamantaneacetic Acid

Lyso-GlcCer (20 mg, 43.4 µmol) is dissolved in a solvent mixture of dimethylformamide, dichloromethane, and triethylamine (5:5:1 v/v/v). To this, 130 µmol of 1-adamantaneacetic acid and 108 µmol of benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (BOP) are added under inert conditions at −70°C. The reaction proceeds for 90 minutes, after which the mixture is warmed to room temperature, quenched with water, and purified via C18 and silica chromatography.

Optimization Insights:

  • Coupling Reagent : BOP enhances acylation efficiency compared to traditional carbodiimides.

  • Low-Temperature Reaction : −70°C minimizes side reactions and improves yield.

Reagents and Materials

ReagentRoleQuantitySource
Bovine buttermilk GlcCerStarting material20 mg
1-Adamantaneacetic acidAcylating agent130 µmol
BOP reagentCoupling agent108 µmol
Methanolic NaOH (1.0 M)Deacylation catalyst10 mL
Silica gelPurification medium10 g

Purification and Characterization

Chromatographic Purification

  • C18 Column : Removes salts and polar impurities using methanol elution.

  • Silica Gel Column : Separates adaGlcCer from unreacted starting materials with CHCl₃/CH₃OH/H₂O (90:10:0.5 v/v/v).

Mass Spectrometric Analysis

Purified adaGlcCer is analyzed via QSTAR XL mass spectrometry with an o-MALDI source. Samples are mixed with 2,5-dihydroxybenzoic acid (DHB) matrix and dissolved in methanol-sodium chloride solution. The observed molecular ion ([M+Na]⁺) at m/z 1,027.6 confirms successful synthesis.

Analytical Data:

ParameterValueInstrumentation
Molecular ionm/z 1,027.6QSTAR XL MS
Purity>95%Silica TLC

Challenges and Optimization Strategies

Lyso-GlcCer Stability

Lyso-GlcCer is prone to oxidation and aggregation. Storage under nitrogen at −20°C and immediate use post-purification mitigate degradation.

Coupling Efficiency

  • Stoichiometric Ratios : A 3:1 molar excess of 1-adamantaneacetic acid to lyso-GlcCer ensures complete acylation.

  • Solvent System : Dimethylformamide enhances reagent solubility, while dichloromethane maintains low reaction temperatures.

Comparative Analysis with Alternative Methods

While enzymatic synthesis of glycosphingolipids exists, the chemical approach remains superior for adaGlcCer due to:

  • Scalability : Batch processing yields multi-milligram quantities.

  • Cost-Effectiveness : BOP reagent is more economical than glycosyltransferases .

Q & A

Q. What is the biosynthetic pathway of glucosylceramide (GlcCer), and how can its synthesis be experimentally tracked in cellular models?

GlcCer is synthesized by glucosylceramide synthase (GCS) via the transfer of glucose to ceramide at the cytosolic leaflet of the Golgi apparatus . To study this pathway, researchers employ isotopic labeling (e.g., 14C^{14}\text{C}-glucose or 3H^{3}\text{H}-ceramide) coupled with thin-layer chromatography (TLC) or liquid chromatography-tandem mass spectrometry (LC-MS/MS) to trace lipid intermediates . Subcellular fractionation techniques, such as differential centrifugation, can isolate Golgi membranes to confirm enzyme localization .

Q. How does N-(1-Adamantaneacetyl)-glucosylceramide influence lipid raft formation, and what methods are used to assess its biophysical properties?

GlcCer’s high main transition temperature (TmT_m) and hydrogen-bonding capacity promote tight lipid packing, which stabilizes lipid rafts . To study this, fluorescence microscopy with raft-specific probes (e.g., cholera toxin B subunit for GM1 ganglioside) and Förster resonance energy transfer (FRET) can visualize domain organization. Differential scanning calorimetry (DSC) and atomic force microscopy (AFM) are used to characterize phase behavior and membrane rigidity .

Advanced Research Questions

Q. What experimental strategies can resolve contradictions in the dual effects of glucosylceramide synthase inhibitors on ceramide levels and glycosphingolipid depletion?

Certain GCS inhibitors (e.g., AMP-DNM) reduce glycosphingolipids without elevating ceramide, while others (e.g., d,l-threo-PDMP) increase ceramide . To address this, researchers should:

  • Perform lipidomics profiling (LC-MS/MS) to quantify ceramide subspecies and glycosphingolipids .
  • Use genetic models (e.g., GCS-knockout cells) to isolate inhibitor-specific effects .
  • Compare inhibitor binding kinetics via surface plasmon resonance (SPR) to differentiate off-target actions on 1-O-acylceramide synthase .

Q. How can structure-activity relationship (SAR) studies optimize the selectivity of this compound derivatives as GCS inhibitors?

SAR studies focus on substituent hydrophobicity and electronic properties. For example:

  • Introducing electron-donating groups (e.g., hydroxyl or ethylenedioxy) on phenyl rings enhances inhibitory potency by reducing IC50_{50} values (e.g., d-threo-4′-hydroxy-P4: IC50_{50} = 90 nM) .
  • Modifying N-acyl chains (e.g., decanoylamino vs. palmitoylamino) alters blood-brain barrier penetration, as shown in PDMP analogs .
  • Computational modeling (e.g., molecular docking with GCS crystal structures) predicts binding affinity and MDR1 transporter interactions .

Q. What methodologies are employed to study this compound’s role in neurodegenerative diseases like Gaucher or Parkinson’s?

  • Lipid quantification : LC-MS/MS distinguishes GlcCer from galactosylceramide (GalCer) in brain tissue, critical for neuronopathic Gaucher studies .
  • Animal models : Conditional GCS-knockout mice or A53T α-synuclein transgenic models assess GlcCer accumulation and neuroinflammation .
  • Electron microscopy : Identifies ultrastructural changes (e.g., glucosylceramide-rich pseudo-tubules) in neurons .

Methodological Challenges & Solutions

Q. How can researchers address discrepancies in glucosylceramide extraction efficiency across tissue types?

The Bligh-Dyer method (chloroform:methanol:water, 1:2:0.8) efficiently extracts GlcCer from most tissues . However, brain tissues with high sphingolipid content may require modified protocols:

  • Add 0.1% acetic acid to improve ceramide recovery .
  • Validate extraction efficiency via spiked internal standards (e.g., C17-GlcCer) and LC-MS/MS .

Q. What advanced techniques elucidate the functional consequences of glucosylceramide modulation in cancer or metabolic disorders?

  • Transcriptomics : RNA sequencing of HepG2 cells treated with AMP-DNM reveals SREBP-mediated cholesterol biosynthesis upregulation .
  • In vivo imaging : Orthotopic breast cancer models with 18F^{18}\text{F}-labeled GlcCer analogs track tumor lipid metabolism via PET-CT .
  • Ceramide/sphingosine-1-phosphate (S1P) balance : LC-MS/MS quantifies pro-apoptotic ceramide and pro-survival S1P in xenograft tumors after GlcCer administration .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.